molecular formula C16H11F3N2O3 B5190706 2-(2-oxo-1,3-benzoxazol-3(2H)-yl)-N-[3-(trifluoromethyl)phenyl]acetamide

2-(2-oxo-1,3-benzoxazol-3(2H)-yl)-N-[3-(trifluoromethyl)phenyl]acetamide

Cat. No. B5190706
M. Wt: 336.26 g/mol
InChI Key: FJZPUBMJJLPYHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-oxo-1,3-benzoxazol-3(2H)-yl)-N-[3-(trifluoromethyl)phenyl]acetamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is commonly referred to as BTA-EG6 and is a member of the benzoxazolone family. BTA-EG6 has been shown to exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and antiviral properties. In

Mechanism of Action

The mechanism of action of BTA-EG6 is not fully understood. However, it has been proposed that BTA-EG6 inhibits the activation of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and immune response. BTA-EG6 has also been shown to inhibit the activity of histone deacetylases (HDACs), enzymes that regulate gene expression by modifying chromatin structure.
Biochemical and Physiological Effects
BTA-EG6 has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, reduce the infiltration of immune cells into inflamed tissues, and inhibit the activity of HDACs. BTA-EG6 has also been shown to induce apoptosis in cancer cells and inhibit tumor growth.

Advantages and Limitations for Lab Experiments

One of the main advantages of BTA-EG6 is its versatility in various research applications. BTA-EG6 has been shown to exhibit a wide range of biological activities, making it a promising candidate for drug development. However, one of the limitations of BTA-EG6 is its potential toxicity. Further studies are needed to determine the optimal dosage and potential side effects of BTA-EG6.

Future Directions

There are several future directions for the research and development of BTA-EG6. One potential direction is the exploration of BTA-EG6 as a potential treatment for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Another potential direction is the development of BTA-EG6 as a potential anticancer agent for the treatment of various types of cancer. Additionally, further studies are needed to determine the potential antiviral properties of BTA-EG6 against other viruses.

Synthesis Methods

The synthesis of BTA-EG6 involves the reaction of 2-amino-5-nitrobenzoic acid with 3-(trifluoromethyl)aniline in the presence of acetic anhydride and triethylamine. The resulting product is then treated with acetic acid to yield BTA-EG6. This method has been optimized to produce high yields of pure BTA-EG6 and has been used in various research studies.

Scientific Research Applications

BTA-EG6 has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. BTA-EG6 has also been shown to have anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. Additionally, BTA-EG6 has been shown to have antiviral properties against HIV-1 and SARS-CoV-2.

properties

IUPAC Name

2-(2-oxo-1,3-benzoxazol-3-yl)-N-[3-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11F3N2O3/c17-16(18,19)10-4-3-5-11(8-10)20-14(22)9-21-12-6-1-2-7-13(12)24-15(21)23/h1-8H,9H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJZPUBMJJLPYHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N(C(=O)O2)CC(=O)NC3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.